![molecular formula C12H14ClN3O2S B5814361 N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)
N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide, commonly known as SNAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SNAC is a thioester of the amino acid cysteine and has a molecular weight of 308.79 g/mol.
作用機序
The mechanism of action of SNAC is not fully understood. However, it is believed to work by increasing the availability of cysteine in the body, which is a precursor for the synthesis of glutathione, a potent antioxidant. SNAC has also been shown to activate the mTOR pathway, which is involved in muscle protein synthesis.
Biochemical and Physiological Effects:
SNAC has been shown to have several biochemical and physiological effects. It has been found to increase the levels of glutathione in the body, which is a potent antioxidant. SNAC has also been shown to increase the activity of the mTOR pathway, which is involved in muscle protein synthesis. SNAC has also been found to reduce oxidative stress and inflammation in the body.
実験室実験の利点と制限
One of the significant advantages of SNAC is its potential therapeutic applications in various diseases. SNAC has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as arthritis, cancer, and neurodegenerative disorders.
However, one of the limitations of SNAC is its limited solubility in water, which can make it difficult to administer in certain applications. SNAC also has a short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the study of SNAC. One of the significant future directions is to further investigate its potential therapeutic applications in various diseases. SNAC has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as arthritis, cancer, and neurodegenerative disorders.
Another future direction is to investigate the potential use of SNAC in sports nutrition. SNAC has been found to enhance muscle protein synthesis and improve muscle recovery after exercise. SNAC has also been shown to increase endurance and reduce fatigue during prolonged exercise.
Conclusion:
In conclusion, SNAC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SNAC has been extensively studied for its potential applications in medicine and sports nutrition. SNAC has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as arthritis, cancer, and neurodegenerative disorders. SNAC has also been found to enhance muscle protein synthesis and improve muscle recovery after exercise. SNAC has several advantages and limitations for lab experiments, and there are several future directions for the study of SNAC.
合成法
SNAC can be synthesized by reacting N-acetylcysteine with thionyl chloride and 4-chloroaniline in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of propanoic anhydride. The resulting product is then purified using column chromatography to obtain pure SNAC.
科学的研究の応用
SNAC has been extensively studied for its potential applications in various fields. One of the significant applications of SNAC is in the field of medicine. It has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as arthritis, cancer, and neurodegenerative disorders.
SNAC has also been studied for its potential use in sports nutrition. It has been found to enhance muscle protein synthesis and improve muscle recovery after exercise. SNAC has also been shown to increase endurance and reduce fatigue during prolonged exercise.
特性
IUPAC Name |
N-[3-(acetylcarbamothioylamino)-4-chlorophenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-3-11(18)15-8-4-5-9(13)10(6-8)16-12(19)14-7(2)17/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGAIPHGONVPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)


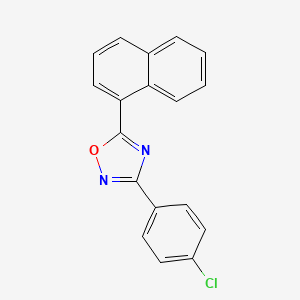
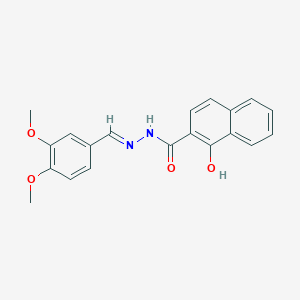
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
![ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate](/img/structure/B5814316.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5814338.png)
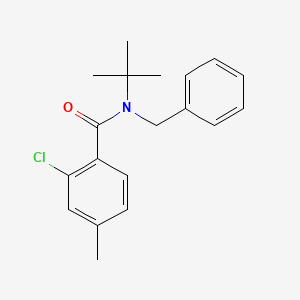
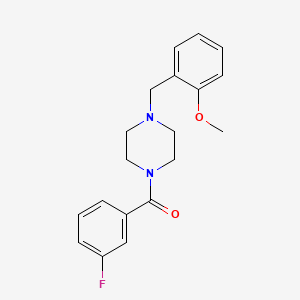
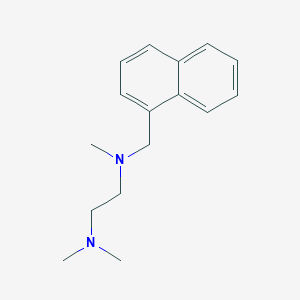
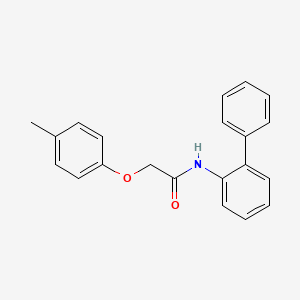
![2-{[(2,4-difluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814392.png)